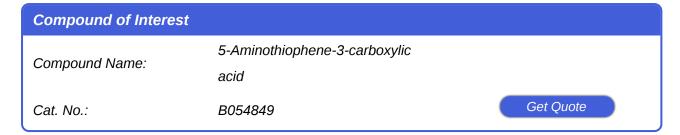


Comparative study of 5-Aminothiophene-3carboxylic acid and its isomers

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A Comparative Study of **5-Aminothiophene-3-carboxylic Acid** and Its Isomers for Researchers and Drug Development Professionals

This guide provides a detailed comparison of **5-aminothiophene-3-carboxylic acid** and its structural isomers, focusing on their synthesis, physicochemical properties, and biological activities. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in medicinal chemistry and pharmacological research.

Introduction to Aminothiophene Carboxylic Acids

Aminothiophene carboxylic acids are a class of heterocyclic compounds that have garnered significant interest in the scientific community due to their diverse biological activities. These compounds serve as versatile scaffolds in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Their derivatives have been reported to exhibit a wide range of therapeutic properties, including anticancer, anti-inflammatory, antimicrobial, and kinase-inhibiting activities. [3][4] The position of the amino and carboxylic acid groups on the thiophene ring significantly influences the molecule's physicochemical properties and biological efficacy. This guide focuses on a comparative analysis of **5-aminothiophene-3-carboxylic acid** and its key isomers: 2-aminothiophene-3-carboxylic acid and 3-aminothiophene-2-carboxylic acid.

Physicochemical Properties



The physicochemical properties of aminothiophene carboxylic acid isomers are crucial for their pharmacokinetic and pharmacodynamic profiles. Properties such as acid dissociation constant (pKa) and lipophilicity (logP) affect their absorption, distribution, metabolism, and excretion (ADME). A comparison of the available data for these isomers is presented below.

| Property | 5- Aminothiophe ne-3- carboxylic Acid | 2- Aminothiophe ne-3- carboxylic Acid | 3- Aminothiophe ne-2- carboxylic Acid | 5- Aminothiophe ne-2- carboxylic Acid |
|---------------------------------|---|---|---|---|
| Molecular Formula | C5H5NO2S | C5H5NO2S | C₅H₅NO₂S | C₅H₅NO₂S |
| Molecular Weight (g/mol) | 143.16 | 143.16[5] | 143.17[6] | 143.17[7] |
| pKa (Predicted) | No data available | 5.42 ± 0.20[5] | No data available | No data available |
| XLogP3 | No data available | No data available | 1.3[6] | 1.1[7] |
| Hydrogen Bond Donor Count | 2 | 2 | 2[6] | 2[7] |
| Hydrogen Bond Acceptor Count | 3 | 3 | 3[6] | 3[7] |
| Melting Point (°C) | No data available | Decomposes | Decomposes from 85 | No data available |

Note: Experimental data for all isomers is not consistently available in the literature. Predicted values are provided where experimental data is absent.

Synthesis of Aminothiophene Carboxylic Acids

The most common and versatile method for synthesizing 2-aminothiophenes is the Gewald reaction.[1][8] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an α -cyanoester and elemental sulfur in the presence of a basic catalyst.[8]





Experimental Protocol: Gewald Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives

This protocol describes a general procedure for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a derivative of 2-aminothiophene-3-carboxylic acid.

Materials:

- Cyclohexanone
- Ethyl cyanoacetate
- Elemental sulfur
- Morpholine
- Ethanol (EtOH)
- Ethyl acetate (EtOAc)
- Petroleum ether (PE)

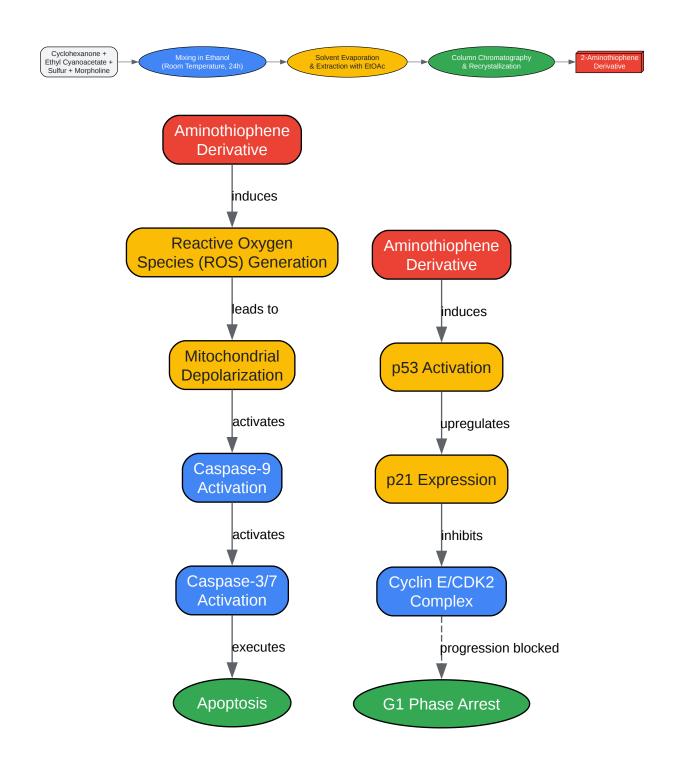
Procedure:

- To a solution of cyclohexanone (0.05 mol) and ethyl cyanoacetate (0.05 mol) in ethanol (15 mL), add elemental sulfur (0.05 mol).
- Add morpholine (0.05 mol) to the mixture and stir at room temperature for 24 hours.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, evaporate the solvent under reduced pressure.
- Extract the residue with ethyl acetate.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.



- Concentrate the organic layer and purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.
- Recrystallize the purified product from ethanol to obtain the final product as an off-white solid.[9]

Expected Yield: 50-85%[9]





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